molecular formula C13H17N3O2 B14132805 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione CAS No. 55210-80-5

3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione

Cat. No.: B14132805
CAS No.: 55210-80-5
M. Wt: 247.29 g/mol
InChI Key: IIVJEIJFIWHRMN-UHFFFAOYSA-N
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Description

3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core and a dimethylamino propyl side chain. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione typically involves the reaction of quinazoline derivatives with dimethylaminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (around 70°C) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: 3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione stands out due to its specific structural features and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties highlight its importance in scientific research and industrial applications.

Properties

CAS No.

55210-80-5

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C13H17N3O2/c1-15(2)8-5-9-16-12(17)10-6-3-4-7-11(10)14-13(16)18/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,18)

InChI Key

IIVJEIJFIWHRMN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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